

LM-4108: A Novel Anti-CCR8 Monoclonal Antibody for Overcoming Immunotherapy Resistance

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Compound of Interest

Compound Name: LM-4108

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients either do not respond or develop resistance to these therapies.^[1] A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). **LM-4108** is a novel, humanized, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating Tregs, thereby reprogramming the TME and restoring anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting **LM-4108**'s potential in overcoming immunotherapy resistance, with a focus on its mechanism of action, experimental validation, and clinical efficacy in patients with advanced solid tumors who have progressed on prior anti-PD-1 therapy.

Introduction: The Challenge of Immunotherapy Resistance

While ICIs have demonstrated remarkable success in a variety of malignancies, primary and acquired resistance remain major clinical hurdles.^{[1][2]} The efficacy of ICIs is often limited in

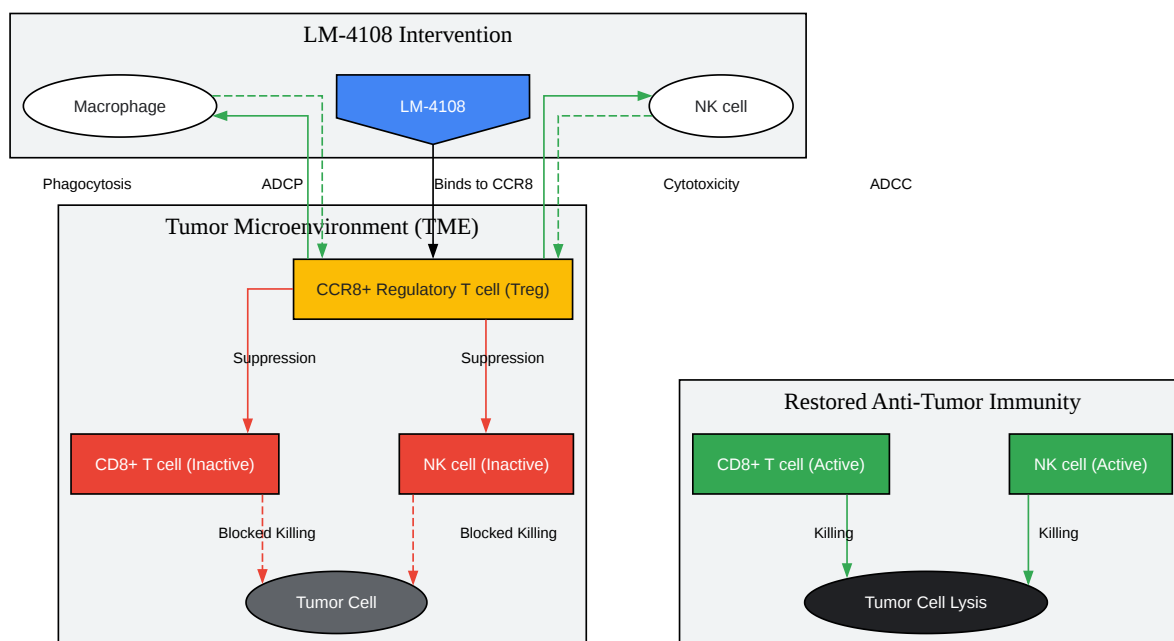
tumors with a "cold" or immunosuppressive TME, characterized by a high infiltration of Tregs. Tregs suppress the activity of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, which are crucial for tumor cell killing. C-C motif chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target as it is highly and selectively expressed on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune cells.[3][4] This differential expression provides a therapeutic window to specifically target and eliminate the key drivers of immunosuppression within the tumor.

LM-4108: A Differentiated Approach to Targeting Tregs

LM-4108 is an IgG1 monoclonal antibody that binds to human CCR8 with high affinity. A key feature of **LM-4108** is its engineered Fc region, which enhances its ability to induce Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[3][4] This Fc-optimization is designed to potently and selectively deplete CCR8-expressing Tregs within the TME, thereby unleashing a robust anti-tumor immune response.

Mechanism of Action

The proposed mechanism of action for **LM-4108** in overcoming immunotherapy resistance is centered on the depletion of tumor-infiltrating Tregs.



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Caption: Mechanism of action of **LM-4108** in the tumor microenvironment.

Preclinical Evidence

The anti-tumor activity and mechanism of action of **LM-4108** have been evaluated in a series of in vitro and in vivo preclinical studies.

In Vitro Characterization

LM-4108 demonstrated high-affinity binding to human CCR8 (hCCR8) expressed on both high-expressing U2OS cells and low-expressing Jurkat cells in a dose-dependent manner.[3]

Cell Line	CCR8 Expression	EC50 (nM)
U2OS	High	0.25
Jurkat	Low	0.21

Table 1: Binding Affinity of LM-4108 to hCCR8-expressing Cells[3]

LM-4108 effectively induced ADCC against hCCR8-expressing HEK293 cells when co-cultured with human peripheral blood mononuclear cells (hPBMCs).[3]

Experimental Protocol: ADCC Assay

- Target Cells: HEK293 cells engineered to express high levels of hCCR8 and parental HEK293 cells (negative control).
- Effector Cells: Freshly isolated hPBMCs.
- Effector to Target Ratio: 50:1.
- Method: Target cells were co-cultured with effector cells in the presence of titrated concentrations of **LM-4108** or an isotype control antibody for 6 hours. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.
- Endpoint: EC50 value, representing the concentration of **LM-4108** required to induce 50% of the maximum cell lysis.

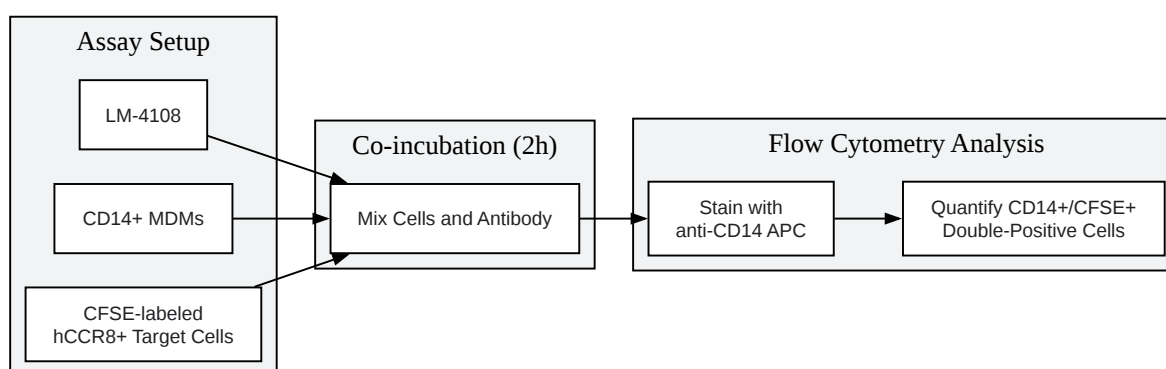
Target Cells	LM-4108 EC50 (nM)
hCCR8-expressing HEK293	0.002
Parental HEK293	No activity

Table 2: ADCC Activity of LM-4108[3]

LM-4108 also mediated ADCP of hCCR8-expressing CHO-K1 cells by monocyte-derived macrophages (MDMs).[3]

Experimental Protocol: ADCP Assay

- Target Cells: CHO-K1 cells engineered to express hCCR8 and parental CHO-K1 cells (negative control), labeled with CFSE.
- Effector Cells: Human monocyte-derived macrophages (MDMs).
- Method: CFSE-labeled target cells were incubated with MDMs and titrated concentrations of **LM-4108** or an isotype control for 2 hours. Cells were then stained with an APC-conjugated anti-human CD14 antibody to identify MDMs.
- Endpoint: Phagocytosis index, determined by the percentage of CD14+/CFSE+ double-positive cells in the total CD14+ population as measured by flow cytometry.



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Caption: Experimental workflow for the ADCP assay.

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of **LM-4108** was evaluated in several syngeneic mouse models, including models of PD-1 sensitivity and resistance. These studies utilized a murine surrogate antibody (LM-108m) or were conducted in human CCR8 knock-in (KI) mice.

Experimental Protocol: In Vivo Syngeneic Mouse Models

- **Animal Models:** BALB/c mice for the CT26 colon carcinoma model, C3H/He mice for the MBT-2 bladder cancer model, and human CCR8 knock-in (KI) mice for the MC38 colon adenocarcinoma model.
- **Tumor Cell Inoculation:** Tumor cells were implanted subcutaneously into the flanks of the mice.
- **Treatment:** Mice were treated with vehicle, LM-108 (or its murine surrogate), an anti-mPD-1 antibody, or a combination of both.
- **Endpoints:** Tumor growth inhibition (TGI), complete response (CR) rates, and analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

In the PD-1 sensitive CT26 colon cancer model, LM-108m as a single agent showed effective anti-tumor activity. The combination of LM-108m with an anti-mPD-1 antibody resulted in additive anti-tumor effects.

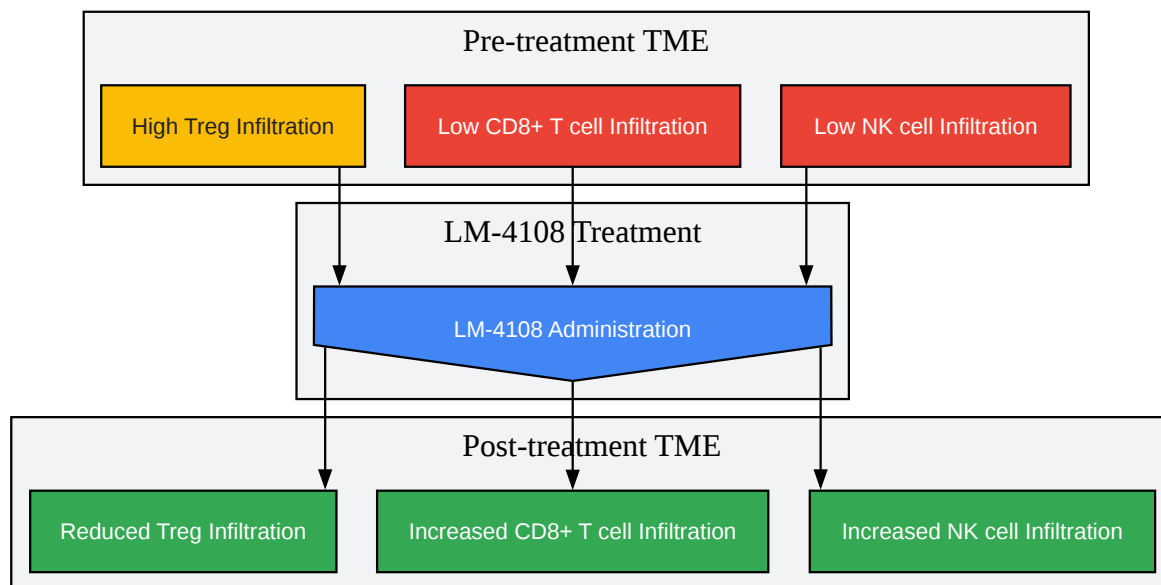
In the PD-1 resistant MBT-2 bladder cancer model, the combination of LM-108m and an anti-mPD-1 antibody demonstrated synergistic anti-tumor effects.

In hCCR8 KI mice bearing MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor growth (TGI = 68.77%) as a monotherapy. Analysis of TILs revealed a significant reduction in Treg cells and a significant increase in CD8+ T cells, CD4+ T cells, cytotoxic NK cells, and NKT cells.

Treatment Group	TGI (%)	Complete Responses
LM-108 (monotherapy)	79.97%	2/8
LM-108 + anti-mPD-1	100%	8/8

Table 3: Anti-tumor Activity of LM-108 in hCCR8 KI Mice with MC38 Tumors[3]

Furthermore, tumor-free mice that had been treated with **LM-4108** were resistant to tumor re-challenge, indicating the induction of long-lasting anti-tumor memory.[3]



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Caption: Immunomodulatory effects of **LM-4108** on tumor-infiltrating lymphocytes.

Clinical Development in Immunotherapy-Resistant Cancers

LM-4108 is currently being evaluated in Phase 1/2 clinical trials as a monotherapy and in combination with anti-PD-1 antibodies in patients with advanced solid tumors (NCT05199753, NCT05255484, NCT05518045).^{[3][5][6][7][8][9]}

Pooled Analysis in Anti-PD-1 Resistant Gastric Cancer

A pooled analysis of 48 patients with gastric cancer from three Phase 1/2 studies was conducted.^{[5][6][7][8][9][10][11][12][13][14]} The majority of these patients (89.6%) had received prior anti-PD-1 therapy.^{[5][7][8][9][10][11][12][13][14]}

Clinical Trial Protocol Overview

- Study Design: Open-label, dose escalation and expansion studies.

- Patient Population: Patients with advanced solid tumors, including a cohort of gastric cancer patients.
- Intervention: Intravenous **LM-4108** at various dose levels in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[\[7\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1. [\[7\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Secondary Endpoints: Safety, other efficacy outcomes (e.g., Disease Control Rate (DCR), Progression-Free Survival (PFS)), and biomarker analysis.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

In 36 efficacy-evaluable patients across all regimens, the combination of **LM-4108** and an anti-PD-1 antibody demonstrated promising anti-tumor activity.[\[5\]](#)[\[6\]](#)

Efficacy Endpoint	All Efficacy-Evaluable Patients (n=36)	Patients who Progressed on First-Line Treatment (n=11)	High CCR8 Expression Patients who Progressed on First-Line Treatment (n=8)
ORR	36.1% (95% CI 20.8%–53.8%)	63.6% (95% CI 30.8%–89.1%)	87.5%
DCR	72.2% (95% CI 54.8%–85.8%)	81.8% (95% CI 48.2%–97.7%)	100%
Median PFS	6.53 months (95% CI 2.96–NA)	Not Reported	Not Reported

Table 4: Efficacy of LM-4108 in Combination with an Anti-PD-1 Antibody in Gastric Cancer[\[5\]](#)[\[6\]](#)

Of note, in the 11 patients whose disease had progressed on first-line treatment, the ORR was 63.6%.^{[5][6]} Among the 8 of these patients with high CCR8 expression, the ORR was 87.5% and the DCR was 100%.^{[5][6]} These findings suggest that CCR8 expression may be a predictive biomarker for response to **LM-4108** therapy.

The combination of **LM-4108** and an anti-PD-1 antibody was generally well-tolerated.^{[5][6]}

Adverse Event Profile	
Any Grade TRAEs	81.3% of patients
Most Common TRAEs (≥15%)	Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%)
Grade ≥ 3 TRAEs	37.5% of patients
Most Common Grade ≥ 3 TRAEs (≥4%)	Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%)

Table 5: Treatment-Related Adverse Events (TRAEs) with LM-4108 and Anti-PD-1 Combination Therapy^{[5][6]}

Conclusion and Future Directions

LM-4108 represents a promising therapeutic strategy to overcome resistance to immune checkpoint inhibitors. Its mechanism of action, centered on the selective depletion of immunosuppressive tumor-infiltrating Tregs via enhanced ADCC and ADCP, has been robustly validated in preclinical models. Early clinical data in heavily pre-treated gastric cancer patients who have failed prior anti-PD-1 therapy are highly encouraging, demonstrating a significant anti-tumor effect with a manageable safety profile.

Future research should focus on several key areas:

- **Biomarker Development:** Further investigation into CCR8 expression as a predictive biomarker for patient selection is warranted.

- **Combination Strategies:** Exploring the synergy of **LM-4108** with other immunotherapies, such as anti-CTLA-4 antibodies, and other cancer treatments like chemotherapy and targeted therapies, could further enhance its efficacy.
- **Expansion to Other Tumor Types:** Given the prevalence of Treg-mediated immunosuppression in various solid tumors, evaluating the efficacy of **LM-4108** in other cancer indications is a logical next step.

In conclusion, **LM-4108** is a novel immuno-oncology agent with the potential to address the significant unmet medical need of immunotherapy resistance. The ongoing and future clinical development of **LM-4108** will be crucial in defining its role in the evolving landscape of cancer treatment.

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